molecular formula C13H11FO4 B1298205 Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate CAS No. 438220-96-3

Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate

Cat. No.: B1298205
CAS No.: 438220-96-3
M. Wt: 250.22 g/mol
InChI Key: GKLWVUIAIIDIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate is an organic compound with the molecular formula C13H11FO4 It is a derivative of furan, a heterocyclic organic compound, and contains a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with 4-fluorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • Methyl 5-(4-aminophenyl)furan-2-carboxylate
  • Methyl 5-(4-cyanophenyl)furan-2-carboxylate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Comparison: Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLWVUIAIIDIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358357
Record name Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-96-3
Record name Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.